molecular formula C13H10Cl2N2O3S B3019514 2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide CAS No. 791134-00-4

2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide

Cat. No.: B3019514
CAS No.: 791134-00-4
M. Wt: 345.19
InChI Key: JVDRDLFULIAMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide is a synthetic organic compound designed for research applications. It features a thiophene carboxamide scaffold, a structure of significant interest in medicinal chemistry due to its versatile pharmacological properties . This core scaffold is linked to a 2,4-dichlorophenoxyacetamide group, a motif known for its herbicidal activity as a synthetic auxin that induces uncontrolled growth in susceptible plants . The integration of these pharmacophores makes this compound a valuable subject for investigation in various fields. Researchers are exploring thiophene carboxamide derivatives for their potential cytotoxic effects. Studies on analogous compounds have demonstrated significant antiproliferative activity against various cancer cell lines, with mechanisms that may include caspase activation and induction of apoptosis . Furthermore, novel thiophene carboxamide analogues have been identified as potent inhibitors of specific enzymatic targets, such as sphingomyelin synthase 2 (SMS2), showing promise in research models of diseases like dry eye disease . The presence of the 2,4-dichlorophenoxy fragment also suggests potential for research in plant sciences, given its known action in selectively controlling broadleaf weeds by mimicking natural auxin and disrupting plant growth regulation . This compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3S/c14-7-1-2-10(9(15)5-7)20-6-11(18)17-13-8(12(16)19)3-4-21-13/h1-5H,6H2,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDRDLFULIAMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiophene-3-carboxamide under specific conditions. One common method involves the use of phosphoryl chloride as a catalyst to facilitate the reaction . The reaction is carried out in a solvent such as dry acetone, and the product is obtained through a series of purification steps including recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .

Comparison with Similar Compounds

Research Implications

The dichlorophenoxy moiety is a common pharmacophore in agrochemicals and pharmaceuticals, but its substitution pattern critically determines activity and safety. The thiophene carboxamide in the target compound offers a unique scaffold for drug discovery, warranting further studies on its biological targets and metabolic stability. Comparative toxicity assessments with propionic acid derivatives are essential to evaluate carcinogenic risk .

Biological Activity

2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and agriculture. This article explores its various biological effects, including antibacterial, antitumor, and herbicidal activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15_{15}H13_{13}Cl2_2N3_{3}O3_{3}S
  • Molecular Weight : 367.25 g/mol

This compound features a thiophene ring, an acetamido group, and a dichlorophenoxy moiety, which contribute to its diverse biological activities.

1. Antibacterial Activity

Recent studies have indicated that this compound possesses notable antibacterial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents.

2. Antitumor Activity

The compound also shows promise as an antitumor agent. In vitro studies have evaluated its effects on various cancer cell lines:

Cell Line IC50_{50} (µM)Effect
HCT-15 (Colon cancer)1.61 ± 1.92Significant cytotoxicity
A-431 (Skin cancer)1.98 ± 1.22Effective growth inhibition

The structure-activity relationship (SAR) analysis indicates that the presence of the thiophene ring is crucial for its cytotoxic effects against these cell lines .

3. Herbicidal Activity

As a derivative of 2,4-Dichlorophenoxyacetic acid, this compound exhibits herbicidal properties by acting as a synthetic auxin. It induces uncontrolled growth in susceptible plants, leading to their death:

  • Mode of Action : The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal growth patterns.
  • Application Rate : Effective at concentrations ranging from 0.5 to 5 kg/ha depending on the target weed species.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Zebrafish Model : A study evaluated the effects of related compounds on zebrafish larvae, noting developmental defects such as tail deformities at concentrations as low as 0.32 mg/L .
  • Field Trials : Field trials have demonstrated effective weed control in crops with minimal impact on non-target species when applied at recommended rates.

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